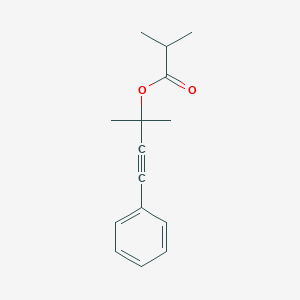
2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate is an organic compound with a unique structure that combines an alkyne group with a phenyl ring and an ester functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate typically involves the reaction of 2-Methyl-4-phenylbut-3-yn-2-ol with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a dehydrating agent to facilitate esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale production, focusing on efficient use of reagents and energy.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
Scientific Research Applications
2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The alkyne group can participate in cycloaddition reactions, forming various cyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Similar structure but lacks the ester group.
2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol: Similar structure with a methyl-substituted phenyl ring.
2-Methyl-4-phenylbut-3-yn-2-amine: Similar structure with an amine group instead of an ester.
Uniqueness
2-Methyl-4-phenylbut-3-yn-2-yl 2-methylpropanoate is unique due to the presence of both an alkyne group and an ester functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
111833-49-9 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(2-methyl-4-phenylbut-3-yn-2-yl) 2-methylpropanoate |
InChI |
InChI=1S/C15H18O2/c1-12(2)14(16)17-15(3,4)11-10-13-8-6-5-7-9-13/h5-9,12H,1-4H3 |
InChI Key |
ZCCLXUGSIBRHDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(C)(C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















